molecular formula C7H6Cl2N2OS B3230964 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide CAS No. 1312935-07-1

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide

Cat. No.: B3230964
CAS No.: 1312935-07-1
M. Wt: 237.11 g/mol
InChI Key: QQNOTZOGGDXJEV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2OS/c8-6-4-3-13(12)2-1-5(4)10-7(9)11-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNOTZOGGDXJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858640
Record name 2,4-Dichloro-7,8-dihydro-6lambda~4~-thiopyrano[4,3-d]pyrimidin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312935-07-1
Record name 5H-Thiopyrano[4,3-d]pyrimidine, 2,4-dichloro-7,8-dihydro-, 6-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312935-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7,8-dihydro-6lambda~4~-thiopyrano[4,3-d]pyrimidin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide typically involves multiple steps, starting with the appropriate thiopyrano[4,3-d]pyrimidine precursor. One common synthetic route includes the following steps:

  • Formation of the thiopyrano[4,3-d]pyrimidine core: : This can be achieved through cyclization reactions involving appropriate precursors.

  • Chlorination: : Introduction of chlorine atoms at the 2 and 4 positions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Oxidation: : Introduction of the oxygen atom at the 6 position using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, safety measures would be implemented to handle the hazardous chemicals involved in the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide can undergo various chemical reactions, including:

  • Oxidation: : Further oxidation of the compound can lead to the formation of additional oxygen-containing derivatives.

  • Reduction: : Reduction reactions can be used to remove chlorine atoms or modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups at the chlorine or oxygen positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones

  • Reduction: : Formation of chlorinated or non-chlorinated derivatives

  • Substitution: : Introduction of various functional groups such as hydroxyl, amino, or alkyl groups

Scientific Research Applications

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its potential therapeutic properties, including anticancer or antimicrobial activity.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Derivatives and Their Cytotoxic Activities
Compound Name Substituents/Modifications IC₅₀ (Cancer Cell Lines) Target Kinase Activity (PI3Kα) Reference
6-Oxide (CAS 1187830-50-7) 6-sulfoxide, 2,4-Cl Data not reported Not evaluated
8d (6,6-Dioxide) 6-sulfone, 2-Cl, pyrazoline moiety 6.02–10.27 µM Moderate (PI3Kα)
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine core 3 nM (PI3Kα) High (PI3Kα)
Chromone-functionalized analogs Chromone substituent at C-4 0.17–34.9 µM mTOR inhibition

Key Observations :

Sulfur Oxidation State: Sulfone derivatives (6,6-dioxide, e.g., compound 8d) exhibit stronger cytotoxicity (IC₅₀ ~6–10 µM) compared to non-oxidized sulfides, likely due to enhanced hydrogen bonding with kinase active sites . GDC-0941, a thienopyrimidine analog, achieves nanomolar PI3Kα inhibition due to optimized interactions with the ATP-binding pocket .

Substituent Effects :

  • Electron-withdrawing groups (Cl, F, Br) at C-4 improve cytotoxicity over electron-donating groups (OCH₃, H). For example, 8d (2-Cl) outperforms analogs with methoxy substituents .
  • Pyrazoline or chromone moieties enhance selectivity for mTOR or PI3Kα, respectively .
Table 2: Physicochemical Comparison
Compound Molecular Weight Solubility Hazard Profile (GHS)
6-Oxide 253.097 Not reported No data
Parent Sulfide (CAS 181374-43-6) 221.11 Lipophilic H302 (Harmful if swallowed)
8d (6,6-Dioxide) 572.50 Moderate in DMSO No data

Notes:

  • The sulfoxide’s polarity may improve aqueous solubility compared to the parent sulfide but reduce membrane permeability.
  • Safety data for the sulfoxide is lacking, though sulfone derivatives are generally handled with standard lab precautions .

Biological Activity

2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide (CAS No. 181374-43-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique thiopyrano-pyrimidine structure, which may contribute to its diverse biological effects.

  • Molecular Formula : C₇H₆Cl₂N₂S
  • Molecular Weight : 221.11 g/mol
  • Purity : ≥95% .
  • Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C .

Biological Activity Overview

Research has indicated that compounds similar to 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine exhibit various biological activities including antibacterial and anticancer properties. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of thiopyrano-pyrimidines demonstrate significant anticancer activity. For instance, compounds with similar structures have been evaluated against several tumor cell lines:

CompoundCell Line TestedLog10GI50 Value
9aMCF-7 (Breast)-4.55
9bNCI-H460 (Lung)-4.67
9cSF-268 (CNS)-4.73

These values indicate a promising level of efficacy against these cancer types, suggesting that the thiopyrano-pyrimidine framework may be conducive to developing potent anticancer agents .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. In vitro assays demonstrated that certain derivatives exhibited notable activity against common bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. For example:

CompoundBacterial StrainActivity Level
10aPseudomonas aeruginosaHigh Activity
10bEscherichia coliModerate Activity

These findings suggest that modifications to the thiopyrano-pyrimidine structure can enhance antibacterial efficacy .

The mechanism by which 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine exerts its biological effects is still under investigation. Preliminary studies indicate that it may interfere with mitochondrial functions in cancer cells, leading to apoptosis and reduced cell proliferation . Additionally, its potential as an inhibitor of specific enzymes involved in bacterial metabolism is being explored.

Case Studies

A notable case study involved the evaluation of this compound's derivatives in a National Cancer Institute (NCI) screening program. The results indicated broad-spectrum antitumor activity across various tumor subpanels, highlighting the potential for further development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide?

The compound is synthesized via cyclization and chlorination steps. A key intermediate, 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol, is treated with POCl₃ in the presence of N,N-dimethylaniline under reflux conditions. Purification via silica gel chromatography (EtOAc/hexanes) yields the final product. This method ensures high purity and reproducibility for downstream biological testing .

Q. How is structural characterization of this compound performed in academic research?

Characterization typically combines NMR, ESI-MS, and elemental analysis. For example, 1H^1H NMR (DMSO-d₆) shows peaks at δ 3.84 (s, 2H, C5-H), 3.13 (t, 2H, C8-H), and 2.97 (t, 2H, C7-H). 13C^{13}C NMR confirms the thiopyrano[4,3-d]pyrimidine scaffold with signals at δ 170.98 (C2), 160.60 (C4), and 156.05 (C6). ESI-MS ([M+H]+: m/z 221.3) and Cl isotopic patterns validate molecular identity .

Advanced Research Questions

Q. How do substitutions on the aryl moiety influence mTOR/PI3K inhibition potency?

Structure-activity relationship (SAR) studies reveal that substituents on the aryl group, particularly at the 4-position, critically modulate kinase inhibition. For instance:

  • 4-OH substitution enhances mTOR inhibition (IC₅₀ = 0.80 ± 0.15 μM) compared to unsubstituted analogs.
  • Morpholino groups improve solubility and binding to the kinase ATP-binding pocket, as shown in derivatives with PI3Kα IC₅₀ values of 6.2–24.9 μM .
    Docking studies indicate that hydroxyl and morpholino groups form hydrogen bonds with residues like Lys2187 (mTOR) or Glu849 (PI3Kα), stabilizing inhibitor-enzyme interactions .

Q. How can conflicting data on scaffold activity versus substituent effects be resolved?

While early studies suggested the thiopyrano[4,3-d]pyrimidine scaffold alone has minimal impact on activity, advanced SAR analysis using scaffold hopping (e.g., replacing triazine with thiopyrano) revealed that scaffold rigidity influences conformational adaptability. For example, derivatives with chromone or pyrazoline appendages show improved IC₅₀ values (e.g., 1.1 μM against PI3Kα) compared to parent scaffolds. Combining mutagenesis assays with molecular dynamics simulations helps disentangle scaffold-versus-substituent contributions .

Q. What experimental designs are optimal for evaluating anticancer activity in vitro?

  • Cell line panels : Use diverse cancer lines (e.g., PC-3, A549, MCF-7) to assess selectivity.
  • MTT assays : Measure cytotoxicity (e.g., IC₅₀ = 8.77–14.3 μM for compound 143) after 72-hour exposure.
  • Kinase profiling : Test against mTOR/PI3K isoforms using radiometric or fluorescence-based assays (e.g., ADP-Glo™).
  • Combination studies : Pair with clinical inhibitors (e.g., rapamycin) to identify synergistic effects .

Q. How can molecular docking guide the design of derivatives with improved selectivity?

Docking into mTOR (PDB: 4JSX) and PI3Kα (PDB: 4L23) crystal structures identifies key interactions:

  • Hydrophobic pockets : Aryl substituents (e.g., trifluoromethyl) occupy the mTOR FRB domain.
  • Polar interactions : Morpholino groups engage with PI3Kα’s catalytic lysine.
    Free energy perturbation (FEP) calculations or MM/GBSA scoring rank derivatives by predicted binding affinity, reducing off-target effects .

Q. What strategies address low solubility in biological assays?

  • Prodrug approaches : Introduce phosphate or acetate groups at the 6-oxide position.
  • Co-solvent systems : Use DMSO/PEG400 mixtures (<0.1% final concentration) to maintain compound stability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake in HepG2 cells by 2.5-fold .

Methodological Tables

Q. Table 1. Representative IC₅₀ Values of Key Derivatives

DerivativemTOR IC₅₀ (μM)PI3Kα IC₅₀ (μM)Cancer Cell Line IC₅₀ (μM)
144a0.80 ± 0.156.2PC-3: 11.90 ± 0.94
1430.921.1A549: 14.3
Lead 1641.37N/AH460: 7.43 ± 1.45
Data sourced from .

Q. Table 2. Key Synthetic Modifications and Outcomes

Modification SiteFunctional GroupBiological Outcome
C4Morpholino↑ PI3Kα inhibition (IC₅₀ = 6.2 μM)
C7/C8Chromone moiety↑ Antiproliferative activity (IC₅₀ = 8.77 μM)
C2/C4Dichloro↑ Metabolic stability (t₁/₂ = 4.2 h)
Based on .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide
Reactant of Route 2
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide

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